N-acetyl methacrylamide
Description
N-Acetyl methacrylamide is a methacrylamide derivative characterized by an acetylated amine group attached to the methacryloyl backbone. Its chemical structure (IUPAC name: N-(acetyl)methacrylamide) consists of a methacrylamide group (CH₂=C(CH₃)CONH–) modified with an acetyl moiety (–COCH₃) at the nitrogen atom. This compound is widely utilized in polymer chemistry and biomedical applications due to its reactivity in radical polymerization and biocompatibility .
Properties
Molecular Formula |
C6H9NO2 |
|---|---|
Molecular Weight |
127.14 g/mol |
IUPAC Name |
N-acetyl-2-methylprop-2-enamide |
InChI |
InChI=1S/C6H9NO2/c1-4(2)6(9)7-5(3)8/h1H2,2-3H3,(H,7,8,9) |
InChI Key |
OJBZOTFHZFZOIJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)NC(=O)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Similar Methacrylamide Derivatives
Structural and Functional Comparisons
Table 1: Structural Comparison of Methacrylamide Derivatives
Table 2: Spectroscopic and Physicochemical Data
Preparation Methods
Direct Acetylation of Methacrylamide
The direct acetylation of methacrylamide using acetylating agents like acetic anhydride or acetyl chloride represents the most straightforward approach. This method parallels the synthesis of N-acetyl cysteine amide, where sulfuric acid catalyzes esterification followed by amidation.
Procedure :
-
Reaction Setup : Methacrylamide (1 equiv) is suspended in dry methanol under nitrogen.
-
Acetylation : Acetic anhydride (1.2 equiv) is added dropwise with catalytic sulfuric acid.
-
Neutralization : The mixture is basified with sodium bicarbonate to precipitate the product.
-
Purification : The crude product is recrystallized from ethanol or purified via silica gel chromatography.
Key Considerations :
Methacryloyl Chloride Route
Methacryloyl chloride reacts with acetamide to form this compound, leveraging nucleophilic acyl substitution. This method mirrors the synthesis of N-[(dialkylamino)methyl]methacrylamides, where acryloyl chlorides are condensed with amines.
Procedure :
-
Acylation : Methacryloyl chloride (1 equiv) is added to a solution of acetamide (1.1 equiv) in acetonitrile at 0°C.
-
Quenching : The reaction is quenched with ice-cold water, and the organic layer is separated.
-
Isolation : The product is precipitated with diethyl ether and dried under vacuum.
Advantages :
Photochemical Acetylation
Inspired by photoactive N-acetyl-7-nitroindoline derivatives, UV irradiation could transfer acetyl groups to methacrylamide. This method offers spatial and temporal control, ideal for functionalized polymer synthesis.
Procedure :
-
Photoactivation : A mixture of methacrylamide and N-acetyl-7-nitroindoline in THF is irradiated at 365 nm.
-
Quenching : The reaction is stopped by removing UV light, and 7-nitroindoline byproducts are filtered.
-
Purification : Column chromatography isolates this compound.
Limitations :
Comparative Analysis of Synthesis Methods
| Method | Yield | Purity | Scalability | Complexity |
|---|---|---|---|---|
| Direct Acetylation | 70–85% | ≥90% | High | Low |
| Methacryloyl Chloride | 80–92% | ≥95% | High | Moderate |
| Photochemical | 50–65% | 85–90% | Low | High |
Key Findings :
-
The methacryloyl chloride route offers the best balance of yield and scalability.
-
Photochemical methods, while innovative, are less practical for industrial use.
Characterization and Analytical Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
X-ray Crystallography
While no crystal structure of this compound is reported, related acrylamides exhibit planar amide geometries and H-bonding networks, as seen in N-[(azocan-1-yl)methyl]prop-2-enamide hydrochloride.
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